N-[2-(1H-1,3-benzodiazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide
Description
N-[2-(1H-1,3-Benzodiazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide is a synthetic small molecule characterized by a benzimidazole (1H-1,3-benzodiazol-1-yl) moiety linked via an ethyl chain to a 4-phenyl-substituted oxane (tetrahydropyran) carboxamide. Structural determination of such compounds often employs X-ray crystallography tools like the SHELX software suite .
Properties
IUPAC Name |
N-[2-(benzimidazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c25-20(21(10-14-26-15-11-21)17-6-2-1-3-7-17)22-12-13-24-16-23-18-8-4-5-9-19(18)24/h1-9,16H,10-15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPKCILPXGWPDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzodiazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Linking the Benzimidazole to Ethyl Chain: This step involves the alkylation of the benzimidazole with an ethyl halide in the presence of a base such as potassium carbonate.
Formation of Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate diols or halohydrins.
Coupling the Benzimidazole-Ethyl Intermediate with Oxane: The final step involves the coupling of the benzimidazole-ethyl intermediate with the oxane ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzodiazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-[2-(1H-1,3-benzodiazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzodiazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis focuses on structurally related compounds from patent and pharmacopeial literature, emphasizing differences in core scaffolds, substituents, and synthesis.
Structural Comparison Table
Key Differences and Implications
Benzimidazole vs. Indazole (Patent Example 1)
- Electronic Properties: Benzimidazole contains two nitrogen atoms in a fused benzene ring, enabling dual hydrogen-bond donor/acceptor interactions. Indazole (Patent Ex. 1) has a single pyrazole-like nitrogen, limiting its hydrogen-bonding capacity .
- Biological Relevance : Benzimidazoles are common in kinase inhibitors (e.g., anticancer agents), while indazoles are prevalent in GABAA receptor modulators. This suggests divergent target profiles.
- Synthesis : The target compound’s benzimidazole-ethyl linker may require specialized coupling reagents, whereas Patent Ex. 1 employs sarcosine ester hydrolysis and carbodiimide-mediated amidation .
Oxane vs. Cyclohexane (Patent Example 1)
- Conformational Rigidity : The oxane ring’s oxygen atom introduces torsional constraints and increased polarity compared to the cyclohexane in Patent Ex. 1. This could enhance aqueous solubility but reduce membrane permeability.
Comparison with Pharmacopeial Thiazolidine Derivatives
- Core Scaffold : The thiazolidine-beta-lactam structure () is distinct from the oxane-carboxamide framework, suggesting antibacterial or beta-lactamase inhibitor applications.
- Functional Groups : Multiple carboxy groups in ’s compound enhance hydrophilicity, contrasting with the target compound’s lipophilic benzimidazole and phenyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
